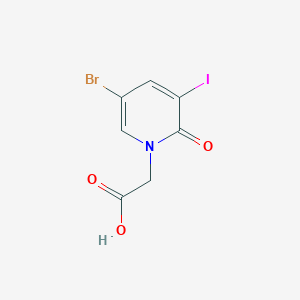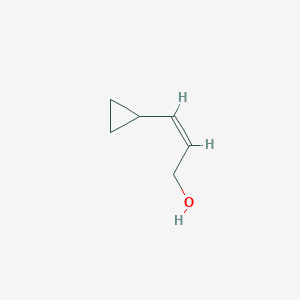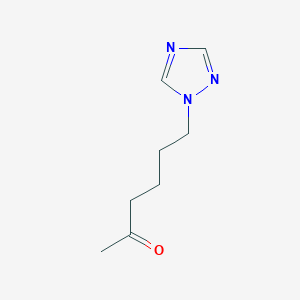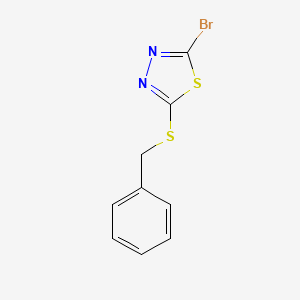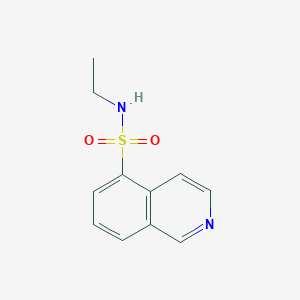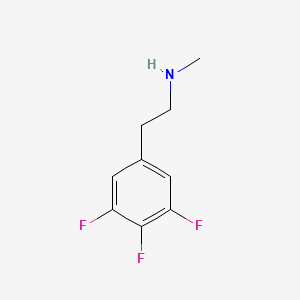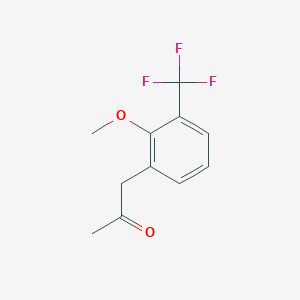
2-(2-Oxopropyl)-6-(trifluoromethyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopropyl)-6-(trifluoromethyl)anisole is an organic compound characterized by the presence of a trifluoromethyl group and an oxopropyl group attached to an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)-6-(trifluoromethyl)anisole can be achieved through several methods. One common approach involves the annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate or amines . This reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reaction optimization can be applied to scale up the production of this compound for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)-6-(trifluoromethyl)anisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Oxopropyl)-6-(trifluoromethyl)anisole has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)-6-(trifluoromethyl)anisole involves its interaction with molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopropyl)-4-(trifluoromethyl)anisole
- 2-(2-Oxopropyl)-5-(trifluoromethyl)anisole
- 2-(2-Oxopropyl)-3-(trifluoromethyl)anisole
Uniqueness
2-(2-Oxopropyl)-6-(trifluoromethyl)anisole is unique due to the specific positioning of the trifluoromethyl group on the anisole ring, which influences its chemical reactivity and physical properties. This positioning can lead to different reaction pathways and products compared to its isomers.
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
1-[2-methoxy-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2/c1-7(15)6-8-4-3-5-9(10(8)16-2)11(12,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
ONYFYQWFAASUON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane](/img/structure/B13584491.png)
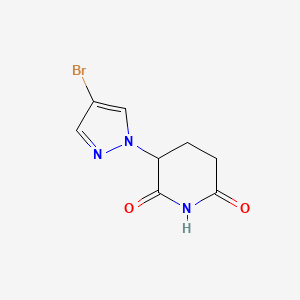
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
